CI-959
Beschreibung
Historical Overview and Chemical Compound Classification
CI-959, chemically known as 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazole-5-yl-benzo(b)thiophene-2-carboxamide, is a heterocyclic compound characterized by a unique structure that includes a benzo[b]thiophene ring, a carboxamide group, and a tetrazole ring ontosight.ainih.govontosight.ai. The presence of a methoxy (B1213986) group and an isopropoxy group on the benzo[b]thiophene ring contributes to its chemical properties ontosight.aiontosight.ai. The molecular formula for the free acid form of CI-959 is C14H15N5O3S, and its PubChem Compound ID (CID) is 159289 nih.govuni.lu.
Research into CI-959 as a potential antiallergic agent dates back to at least 1990, when studies began to explore its inhibitory effects on cellular activation in both in vitro and animal models nih.govkarger.comnih.gov. Its classification as an inhibitor of cellular activation underscores its relevance in pharmacological research aimed at understanding and mitigating hypersensitivity reactions.
Significance in Preclinical Investigation of Inflammatory and Allergic Processes
CI-959 has demonstrated significant activity in preclinical investigations, primarily through its ability to inhibit the release of key inflammatory mediators associated with immediate allergic responses nih.govkarger.com. Allergic reactions are often characterized by the synthesis and release of substances such as histamine (B1213489) and products of arachidonic acid oxidation, including leukotrienes and thromboxanes nih.govkarger.com.
Detailed research findings illustrate CI-959's inhibitory effects on these mediators. Studies using immunologically activated guinea-pig and human lung cells in vitro showed that CI-959 effectively inhibited the release of histamine, immunoreactive sulfidopeptide leukotrienes (C4, D4, and E4), and immunoreactive thromboxane (B8750289) B2 nih.govkarger.com.
The inhibitory concentrations (IC50s) of CI-959 varied depending on the mediator and the source of lung cells:
Table 1: IC50 Values of CI-959 for Mediator Release Inhibition nih.govkarger.com
| Mediator | Guinea-Pig Lung IC50 (µM) | Human Lung IC50 (µM) |
| Histamine | 0.8 ± 1.4 | 2.3 ± 1.3 |
| Leukotrienes (C4, D4, E4) | 0.7 ± 1.6 | 0.3 ± 5.1 |
| Thromboxane B2 | 9.6 ± 3.3 | 0.3 ± 2.6 |
Beyond mediator release, CI-959 also exhibited a concentration-dependent inhibition of anti-IgE-induced contractions in human bronchial muscle nih.govkarger.com. This effect is particularly significant as such contractions are a direct manifestation of bronchoconstriction in allergic asthma.
Table 2: Inhibition of Anti-IgE-Induced Human Bronchial Muscle Contractions by CI-959 nih.govkarger.com
| CI-959 Concentration (µM) | Mean Percent Inhibition (%) |
| 1 | 45 |
| 3 | 65 |
| 10 | 96 |
For comparison, cromolyn (B99618), a known antiallergic drug, inhibited bronchial contractions by only 42% at a concentration of 10 µM, highlighting CI-959's potent effect nih.govkarger.com. The comprehensive inhibition of mediators responsible for bronchoconstriction by CI-959 suggests its potential efficacy in preventing symptoms directly related to inflammatory mediator release in various allergic and inflammatory conditions nih.govkarger.com.
Further preclinical investigations, including immunotoxicologic studies in male Fischer 344 rats and female B6C3F1 mice, assessed the compound's impact on immune function. These studies indicated that CI-959 generally did not suppress immunological responses at doses lower than those that caused changes in body weight gain or reductions in spleen and thymus weights. While Natural Killer cell activity was significantly reduced at higher doses (50 and 75 mg/kg), and anti-sheep red blood cell (sRBC) antibody production was reduced at 75 mg/kg, other immune parameters such as T- and B-lymphocyte counts, proliferative responses to mitogens, and macrophage activity were unaffected. Moreover, CI-959 did not alter the resistance of mice to Listeria monocytogenes, Streptococcus pneumoniae, or B16F10 melanoma cells, suggesting that the rodent immune system is not a highly sensitive or toxicologically significant target for CI-959 under these conditions nih.gov.
The collective preclinical data underscore CI-959's role as a significant compound in the investigation of inflammatory and allergic processes, particularly regarding its ability to inhibit key mediators and physiological responses in allergic states.
Structure
3D Structure of Parent
Eigenschaften
CAS-Nummer |
104795-68-8 |
|---|---|
Molekularformel |
C14H14N5NaO3S |
Molekulargewicht |
355.35 g/mol |
IUPAC-Name |
sodium;5-methoxy-3-propan-2-yloxy-N-(1,2,3-triaza-4-azanidacyclopenta-2,5-dien-5-yl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C14H15N5O3S.Na/c1-7(2)22-11-9-6-8(21-3)4-5-10(9)23-12(11)13(20)15-14-16-18-19-17-14;/h4-7H,1-3H3,(H2,15,16,17,18,19,20);/q;+1/p-1 |
InChI-Schlüssel |
UCLODRCAPZIYOW-UHFFFAOYSA-M |
SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |
Isomerische SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)/C(=N\C3=NNN=N3)/[O-].[Na+] |
Kanonische SMILES |
CC(C)OC1=C(SC2=C1C=C(C=C2)OC)C(=O)NC3=NN=N[N-]3.[Na+] |
Andere CAS-Nummern |
104795-68-8 |
Synonyme |
5-methoxy-3-(1-methylethoxy)-N-1H-tetrazol-5-yl-benzo(b)thiophene-2-carboxamide CI 959 CI-959 |
Herkunft des Produkts |
United States |
Preclinical Pharmacodynamics and Cellular Mechanisms of Ci 959
Inhibition of Inflammatory Mediator Release
CI-959 has demonstrated potent inhibitory effects on the release of several key mediators of inflammation and allergic reactions from immunologically activated cells in in vitro studies. nih.gov The compound effectively suppresses the synthesis and release of histamine (B1213489) and products derived from arachidonic acid oxidation, which are central to the symptoms of an immediate allergic response. nih.gov
CI-959 has been shown to inhibit the release of histamine from immunologically stimulated lung cells. nih.gov In studies using guinea pig lung tissue, the compound exhibited a half-maximal inhibitory concentration (IC50) of 0.8 ± 1.4 µM for histamine release. nih.gov A similar inhibitory effect was observed in human lung cells, with an IC50 value of 2.3 ± 1.3 µM. nih.gov
The compound is a potent inhibitor of the biosynthesis and release of immunoreactive sulfidopeptide leukotrienes (LTC4, LTD4, and LTE4). nih.gov Research on immunologically activated guinea pig lung cells determined the IC50 for leukotriene inhibition to be 0.7 ± 1.6 µM. nih.gov CI-959 demonstrated even greater potency in human lung cells, where it inhibited leukotriene release with an IC50 of 0.3 ± 5.1 µM. nih.gov
CI-959 also modulates the release of thromboxane (B8750289) B2 (TXB2), a stable metabolite of the potent bronchoconstrictor thromboxane A2. nih.gov In guinea pig lung, the IC50 for the inhibition of immunoreactive thromboxane B2 release was 9.6 ± 3.3 µM. nih.gov In human lung tissue, the compound showed significantly stronger inhibition, with an IC50 of 0.3 ± 2.6 µM. nih.gov
Table 1: In Vitro Inhibitory Activity (IC50) of CI-959 on Inflammatory Mediator Release nih.gov
| Mediator | Guinea Pig Lung (µM) | Human Lung (µM) |
|---|---|---|
| Histamine | 0.8 ± 1.4 | 2.3 ± 1.3 |
| Sulfidopeptide Leukotrienes | 0.7 ± 1.6 | 0.3 ± 5.1 |
| Thromboxane B2 | 9.6 ± 3.3 | 0.3 ± 2.6 |
Regulation of Leukocyte Function
CI-959 acts as an inhibitor of cellular activation, which has been evaluated in various animal models to understand its effects on the function of different leukocyte populations. nih.gov
Detailed research findings on the specific modulatory effects of CI-959 on eosinophil activation were not available in the consulted literature.
Immunotoxicologic studies conducted in Fischer 344 rats were performed to assess the impact of CI-959 on various immune functions. nih.gov The results of these studies indicated that the macrophage activity of the reticuloendothelial system was not affected by the administration of CI-959. nih.gov
Neutrophil Activity Modulation
CI-959 demonstrates a broad capacity to modulate key functions of neutrophils, which are critical effector cells in the inflammatory response. Its inhibitory profile is notably stimulus-dependent, suggesting a targeted interaction with specific intracellular signaling pathways.
The directed and random migration of neutrophils is a fundamental aspect of their role in innate immunity. CI-959 has been shown to effectively inhibit both spontaneous migration and chemotaxis of human neutrophils. In response to the chemoattractant N-formyl-methionyl-L-leucyl-L-phenylalanine (fMLP), CI-959 exhibited a potent inhibitory effect. nih.gov
| Neutrophil Migration Inhibition by CI-959 | IC₅₀ (µM) |
| Spontaneous Migration | 3.6 |
| Chemotaxis towards fMLP | 3.1 |
This table presents the half-maximal inhibitory concentration (IC₅₀) values of CI-959 on human neutrophil spontaneous migration and chemotaxis induced by fMLP. nih.gov
The generation of superoxide (B77818) anions and other reactive oxygen species (ROS) through the respiratory burst is a primary mechanism by which neutrophils eliminate pathogens. CI-959 demonstrates a significant, yet stimulus-dependent, inhibitory effect on this process. The compound was found to inhibit superoxide anion generation in response to a variety of stimuli, including the complement component C5a, fMLP, serum-opsonized zymosan (SOZ), concanavalin (B7782731) A (Con A), and the calcium ionophore A23187. nih.gov However, at concentrations up to 100 µM, CI-959 had no effect on the respiratory burst triggered by direct activators of protein kinase C, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) and L-alpha-1,2-dioctanoylglycerol (DiC8). This suggests that the inhibitory action of CI-959 is upstream of protein kinase C activation in the signaling cascade. nih.gov
| Inhibition of Superoxide Anion Generation by CI-959 | Stimulus | IC₅₀ (µM) |
| C5a | 2.5 | |
| fMLP | 4.7 | |
| Concanavalin A (Con A) | 5.4 | |
| Serum-Opsonized Zymosan (SOZ) | 14.5 | |
| Calcium Ionophore A23187 | 14.8 | |
| Phorbol 12-Myristate 13-Acetate (PMA) | > 100 | |
| L-alpha-1,2-dioctanoylglycerol (DiC8) | > 100 |
This table details the IC₅₀ values of CI-959 for the inhibition of superoxide anion generation in human neutrophils in response to various stimuli. nih.gov
The degranulation of neutrophils, which involves the release of lysosomal enzymes, is another crucial component of their antimicrobial and inflammatory functions. CI-959 exhibits a differential and stimulus-specific inhibitory effect on the release of myeloperoxidase, a key enzyme stored in azurophilic granules. nih.gov
The compound effectively inhibited myeloperoxidase release stimulated by C5a, fMLP, SOZ, and Con A. In stark contrast, CI-959 showed minimal effect on myeloperoxidase release induced by the calcium ionophore A23187, with only a 5.5% inhibition at a high concentration of 100 µM. nih.gov Similar to its effect on the respiratory burst, CI-959 did not inhibit degranulation in response to PMA or DiC8 at concentrations up to 100 µM. nih.gov This differential effect underscores the compound's specific interference with receptor-mediated signaling pathways that rely on intracellular calcium mobilization, rather than a general inhibition of the secretory machinery.
| Inhibition of Myeloperoxidase Release by CI-959 | Stimulus | IC₅₀ (µM) |
| Concanavalin A (Con A) | < 1.0 | |
| Serum-Opsonized Zymosan (SOZ) | 7.5 | |
| C5a | 11.6 | |
| fMLP | 16.1 | |
| Calcium Ionophore A23187 | > 100 (5.5% inhibition at 100 µM) | |
| Phorbol 12-Myristate 13-Acetate (PMA) | > 100 | |
| L-alpha-1,2-dioctanoylglycerol (DiC8) | > 100 |
This table summarizes the IC₅₀ values for CI-959's inhibition of myeloperoxidase release from human neutrophils in response to various stimuli. nih.gov
Leukotriene B4 (LTB4) is a potent lipid chemoattractant synthesized and released by neutrophils, which serves to amplify the inflammatory response by recruiting more leukocytes. CI-959 has been shown to inhibit the release of LTB4 from neutrophils in a stimulus-dependent manner. The compound effectively blocked LTB4 release stimulated by fMLP and SOZ. nih.gov However, it was significantly less active against the release of LTB4 induced by the calcium ionophore A23187, with an IC₅₀ value greater than 100 µM. nih.gov This pattern of activity is consistent with the compound's effects on other neutrophil functions, pointing towards an interference with signaling pathways that are dependent on the mobilization of intracellular calcium stores.
| Inhibition of Leukotriene B4 Release by CI-959 | Stimulus | IC₅₀ (µM) |
| Serum-Opsonized Zymosan (SOZ) | 2.5 | |
| fMLP | 4.0 | |
| Calcium Ionophore A23187 | > 100 |
This table shows the IC₅₀ values for the inhibition of leukotriene B4 release from human neutrophils by CI-959 in response to different stimuli. nih.gov
Molecular Targets and Signaling Pathways Influenced by Ci 959
Calcium-Dependent Intracellular Signaling Modulation
CI-959's impact on cellular functions is significantly linked to its ability to modulate calcium-dependent intracellular signaling. nih.govoup.com This modulation is critical for various cellular processes, including neutrophil activation. nih.govoup.com
CI-959 effectively inhibits both intracellular calcium mobilization and calcium influx. nih.govoup.com Studies on human neutrophils stimulated with N-formyl-methionyl-L-leucyl-L-phenylalanine (fMLP) demonstrated that CI-959 inhibited intracellular calcium mobilization with an IC50 value of 16.7 µM. nih.govoup.com Furthermore, it inhibited calcium influx with an IC50 value of 3.1 µM in the same experimental setup. nih.govoup.com These findings highlight CI-959's capacity to interfere with the fundamental processes by which cells regulate their internal calcium levels in response to external stimuli. nih.govoup.com
Table 1: Inhibition of Calcium Dynamics by CI-959 in fMLP-Stimulated Human Neutrophils
| Parameter | IC50 (µM) |
| Intracellular Calcium Mobilization | 16.7 |
| Calcium Influx | 3.1 |
Beyond its direct effects on calcium mobilization and influx, CI-959 also exhibits calmodulin antagonist activity. nih.govoup.com Calmodulin is a ubiquitous calcium-binding protein that plays a crucial role in mediating numerous calcium-dependent cellular responses by acting as a calcium sensor for various enzymes and ion channels. nih.govasm.org CI-959 demonstrated less potent calmodulin antagonist activity with an IC50 value of 90.5 µM. nih.govoup.com This suggests that while it can interfere with calmodulin's function, its primary effects on calcium signaling may stem more directly from inhibiting calcium mobilization and influx. nih.govoup.com
Table 2: Calmodulin Antagonist Activity of CI-959
| Activity | IC50 (µM) |
| Calmodulin Antagonist | 90.5 |
Specificity Against Other Signaling Components (e.g., Phospholipase C, Protein Kinase C)
Investigations into CI-959's specificity against other key signaling components, such as Phospholipase C (PLC) and Protein Kinase C (PKC), have shown that it does not significantly affect their activity at concentrations relevant to its calcium-modulating effects. nih.govoup.com At a concentration of 100 µM, CI-959 had no observable effect on human neutrophil phospholipase C or protein kinase C. nih.govoup.com This indicates a degree of selectivity in its mechanism of action, primarily targeting calcium-regulated pathways rather than broadly inhibiting other general signaling enzymes. nih.govoup.com Phospholipase C enzymes hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) to produce diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3), which are critical second messengers involved in activating protein kinase C and releasing intracellular calcium, respectively. sigmaaldrich.comnih.govcore.ac.uk Protein Kinase C isoforms are involved in diverse cellular processes and can be activated by various receptors. sdbonline.orgnih.govmdpi.com
Molecular Interactions Implicated in Anti-inflammatory Actions
The inhibitory effects of CI-959 on calcium-regulated signaling mechanisms in human neutrophils suggest its potential anti-inflammatory actions are mediated through these specific molecular interactions. nih.govoup.com By inhibiting intracellular calcium mobilization and influx, CI-959 can selectively regulate neutrophil functions that are dependent on these calcium dynamics. nih.govoup.com For instance, CI-959 inhibited superoxide (B77818) anion generation in response to various stimuli (C5a, fMLP, serum-opsonized zymosan (SOZ), concanavalin (B7782731) A (Con A), and calcium ionophore A23187) with IC50 values ranging from 2.5 µM to 14.8 µM. nih.govoup.com It also inhibited myeloperoxidase release and leukotriene B4 release in response to certain stimuli. nih.govoup.com These findings collectively imply that CI-959's anti-inflammatory properties are linked to its ability to modulate specific calcium-dependent processes crucial for neutrophil activation and the subsequent release of inflammatory mediators. nih.govoup.comnih.gov
Table 3: Inhibition of Neutrophil Functions by CI-959
| Neutrophil Function (Stimulus) | IC50 (µM) |
| Superoxide Anion Generation (C5a) | 2.5 |
| Superoxide Anion Generation (fMLP) | 4.7 |
| Superoxide Anion Generation (SOZ) | 14.5 |
| Superoxide Anion Generation (Con A) | 5.4 |
| Superoxide Anion Generation (A23187) | 14.8 |
| Myeloperoxidase Release (C5a) | 11.6 |
| Myeloperoxidase Release (fMLP) | 16.1 |
| Myeloperoxidase Release (SOZ) | 7.5 |
| Myeloperoxidase Release (Con A) | <1.0 |
| Leukotriene B4 Release (fMLP) | 4.0 |
| Leukotriene B4 Release (SOZ) | 2.5 |
In Vitro Research Methodologies and Models for Ci 959 Evaluation
Cellular Systems for Mechanistic Studies
Cellular models are fundamental for understanding how CI-959 interacts with specific cell types involved in allergic and inflammatory responses.
CI-959 has demonstrated inhibitory effects on the release of various inflammatory mediators from immunologically activated lung cells. Studies utilizing both guinea-pig and human lung cells in vitro have shown that CI-959 inhibits the release of histamine (B1213489), immunoreactive sulfidopeptide leukotrienes (LTC4, LTD4, and LTE4), and immunoreactive thromboxane (B8750289) B2. The half-maximal inhibitory concentrations (IC50s) varied depending on the mediator and the species of lung tissue used. For instance, in guinea-pig lung, CI-959 exhibited IC50s of 0.8 ± 1.4 µM for histamine, 0.7 ± 1.6 µM for leukotriene, and 9.6 ± 3.3 µM for thromboxane. In human lung, the IC50s were 2.3 ± 1.3 µM for histamine, 0.3 ± 5.1 µM for leukotriene, and 0.3 ± 2.6 µM for thromboxane uniprot.orgdrugbank.com.
Table 1: IC50 Values of CI-959 on Mediator Release from Immunologically Activated Lung Cells
| Mediator | Guinea-Pig Lung IC50 (µM) | Human Lung IC50 (µM) | Source |
| Histamine | 0.8 ± 1.4 | 2.3 ± 1.3 | uniprot.orgdrugbank.com |
| Leukotrienes | 0.7 ± 1.6 | 0.3 ± 5.1 | uniprot.orgdrugbank.com |
| Thromboxane B2 | 9.6 ± 3.3 | 0.3 ± 2.6 | uniprot.orgdrugbank.com |
The effect of CI-959 on human airway contractions has been evaluated using human bronchial muscle preparations. CI-959 induced a concentration-dependent inhibition of anti-IgE-induced contractions in these preparations. At concentrations of 1, 3, and 10 µM, CI-959 achieved mean percent inhibitions of 45%, 65%, and 96%, respectively uniprot.orgdrugbank.com. For comparison, cromolyn (B99618) at 10 µM inhibited bronchial contractions by only 42% uniprot.orgdrugbank.com. This indicates that CI-959 effectively inhibited the release of mediators responsible for bronchoconstriction uniprot.orgdrugbank.com.
Table 2: Inhibition of Anti-IgE-Induced Human Bronchial Muscle Contractions by CI-959
| CI-959 Concentration (µM) | Mean Percent Inhibition (%) uniprot.orgdrugbank.com |
| 1 | 45 |
| 3 | 65 |
| 10 | 96 |
| Cromolyn (10 µM) | 42 |
CI-959's impact on human leukocyte functions has been assessed using isolated populations of eosinophils, macrophages, and neutrophils. The compound was evaluated for its effect on the activation of these cells by the phagocytic stimulus serum-opsonized zymosan (SOZ) nih.gov.
CI-959 inhibited the respiratory burst of eosinophils and neutrophils, as measured by the generation of superoxide (B77818) anion, with IC50s of 9.6 µM and 14.5 µM, respectively nih.gov. In contrast, a concentration of 100 µM CI-959 inhibited superoxide anion generation by human macrophages by only 22.7% nih.gov.
The compound exhibited a differential inhibition profile for lysosomal enzyme release from these cells. At 100 µM, CI-959 inhibited the release of eosinophil peroxidase and macrophage N-acetyl-beta-D-glucosaminidase by only 19.5% and 25.6%, respectively nih.gov. However, CI-959 significantly inhibited the release of the neutrophil primary granule enzyme myeloperoxidase with an IC50 of 7.5 µM, while inhibiting the release of lysozyme (B549824) from secondary granules by only 11.4% at 100 µM nih.gov. These findings highlight that oxygen radical generation and lysosomal enzyme release by human leukocyte populations are differentially regulated by CI-959 nih.gov.
Table 3: Effects of CI-959 on Superoxide Anion Generation and Lysosomal Enzyme Release in Human Leukocytes
| Cell Type | Assay | IC50 (µM) or % Inhibition at 100 µM nih.gov |
| Eosinophils | Superoxide Anion Generation | 9.6 µM (IC50) |
| Eosinophils | Eosinophil Peroxidase Release | 19.5% Inhibition |
| Neutrophils | Superoxide Anion Generation | 14.5 µM (IC50) |
| Neutrophils | Myeloperoxidase Release | 7.5 µM (IC50) |
| Neutrophils | Lysozyme Release | 11.4% Inhibition |
| Macrophages | Superoxide Anion Generation | 22.7% Inhibition |
| Macrophages | N-acetyl-beta-D-glucosaminidase Release | 25.6% Inhibition |
Biochemical and Functional Assay Paradigms
Beyond cellular systems, specific biochemical and functional assays are employed to quantify the effects of CI-959 on key inflammatory markers and oxidative processes.
Inflammatory mediator quantification assays are critical for assessing the direct impact of CI-959 on the release of pro-inflammatory substances. As detailed in section 4.1.1, CI-959 has been shown to inhibit the release of histamine, sulfidopeptide leukotrienes (LTC4, LTD4, LTE4), and thromboxane B2 from immunologically activated guinea-pig and human lung cells uniprot.orgdrugbank.com. Furthermore, CI-959 inhibited leukotriene B4 release from neutrophils stimulated by fMLP and SOZ, with IC50 values of 4.0 µM and 2.5 µM, respectively uni.lu. The compound showed less activity against A23187-stimulated leukotriene B4 release (IC50 > 100 µM) uni.lu.
The measurement of superoxide anion generation is a key biochemical assay to evaluate the compound's effect on the respiratory burst, a critical component of the immune response. As described in section 4.1.3, CI-959 effectively inhibited superoxide anion generation in human eosinophils and neutrophils activated by serum-opsonized zymosan (SOZ) nih.gov. Specifically, IC50 values for this inhibition were 9.6 µM for eosinophils and 14.5 µM for neutrophils nih.gov. CI-959 also inhibited superoxide anion generation in human neutrophils in response to other stimuli, including C5a (IC50 2.5 µM), N-formyl-methionyl-l-leucyl-l-phenylalanine (fMLP) (IC50 4.7 µM), concanavalin (B7782731) A (Con A) (IC50 5.4 µM), and calcium ionophore A23187 (IC50 14.8 µM) uni.lu. However, at 100 µM, CI-959 only inhibited superoxide anion generation by human macrophages by 22.7% nih.gov.
Table 4: IC50 Values of CI-959 on Superoxide Anion Generation in Human Neutrophils by Various Stimuli
| Stimulus | IC50 (µM) uni.lu |
| C5a | 2.5 |
| fMLP | 4.7 |
| Serum-opsonized Zymosan (SOZ) | 14.5 |
| Concanavalin A (Con A) | 5.4 |
| Calcium Ionophore A23187 | 14.8 |
Enzyme Activity and Release Assays (e.g., Myeloperoxidase)
In vitro studies have demonstrated that CI-959 significantly modulates the activity and release of various enzymes and mediators involved in cellular activation, particularly in human neutrophils and lung cells.
Myeloperoxidase Release: CI-959 has been shown to inhibit the release of myeloperoxidase (MPO), a primary granule enzyme abundant in neutrophils, in response to several stimuli. MPO activity is a widely accepted biomarker for neutrophil invasion and inflammation. The inhibitory effects of CI-959 on MPO release from human neutrophils were observed with varying potencies depending on the stimulus nih.govoup.com.
Table 1: IC50 Values for CI-959 Inhibition of Myeloperoxidase Release from Human Neutrophils nih.govoup.com
| Stimulus | IC50 (µM) |
| C5a | 11.6 |
| N-formyl-methionyl-L-leucyl-L-phenylalanine (fMLP) | 16.1 |
| Serum-opsonized zymosan (SOZ) | 7.5 |
| Concanavalin A (Con A) | < 1.0 |
| Calcium ionophore A23187 | > 100 (5.5% inhibition at 100 µM) |
Other Enzyme and Mediator Release: Beyond myeloperoxidase, CI-959 has been found to inhibit the release of other crucial inflammatory mediators. It inhibited leukotriene B4 release stimulated by fMLP and SOZ, although it showed less activity against A23187-stimulated responses nih.govoup.com. Furthermore, CI-959 demonstrated inhibitory effects on the release of histamine, immunoreactive sulfidopeptide leukotrienes (C4, D4, E4), and immunoreactive thromboxane B2 from immunologically activated guinea-pig and human lung cells nih.gov.
Table 2: IC50 Values for CI-959 Inhibition of Leukotriene B4 Release from Human Neutrophils nih.govoup.com
| Stimulus | IC50 (µM) |
| fMLP | 4.0 |
| SOZ | 2.5 |
| A23187 | > 100 |
Table 3: IC50 Values for CI-959 Inhibition of Mediator Release from Immunologically Activated Lung Cells nih.gov
| Mediator | Guinea-pig Lung IC50 (µM) | Human Lung IC50 (µM) |
| Histamine | 0.8 ± 1.4 | 2.3 ± 1.3 |
| Leukotriene | 0.7 ± 1.6 | 0.3 ± 5.1 |
| Thromboxane | 9.6 ± 3.3 | 0.3 ± 2.6 |
CI-959 also inhibited superoxide anion generation in response to various stimuli, indicating its broad impact on neutrophil respiratory burst nih.govoup.com. At concentrations up to 100 µM, CI-959 did not affect human neutrophil phospholipase C or protein kinase C nih.govoup.com. Additionally, CI-959 was observed to inhibit interleukin-2 (B1167480) (IL-2) release from concanavalin A (Con A)-stimulated rat splenocytes and human lymphocytes researchgate.net.
Table 4: IC50 Values for CI-959 Inhibition of Superoxide Anion Generation from Human Neutrophils nih.govoup.com
| Stimulus | IC50 (µM) |
| C5a | 2.5 |
| fMLP | 4.7 |
| SOZ | 14.5 |
| Con A | 5.4 |
| Calcium ionophore A23187 | 14.8 |
Table 5: IC50 Values for CI-959 Inhibition of IL-2 Release researchgate.net
| Cell Type | Stimulus | IC50 (µM) |
| Rat Splenocytes | Con A | 19.1 |
| Human Lymphocytes | Con A | 23.1 |
Cell Motility and Adhesion Assays
In vitro assays have demonstrated the capacity of CI-959 to modulate cellular movement and adherence, key processes in inflammatory responses. CI-959 effectively inhibited both spontaneous migration and chemotaxis of human neutrophils nih.govoup.com.
Table 6: IC50 Values for CI-959 Inhibition of Human Neutrophil Motility nih.govoup.com
| Assay | IC50 (µM) |
| Spontaneous Migration | 3.6 |
| Chemotaxis (fMLP) | 3.1 |
Cell adhesion assays typically involve methods such as coating assay plates with adhesion molecules and then quantifying the adherence of labeled cells, often using fluorescent dyes or radioactivity ahajournals.orgmolbiolcell.orgpnas.org. While direct data on CI-959's effect on cell adhesion molecule expression were not extensively detailed for CI-959 itself, a related compound, CI-959-A, has been shown to inhibit the expression of adhesion molecules (CD54, CD58) on activated CD4+ T cells, suggesting a potential mechanism for influencing cell-cell interactions nih.gov.
Intracellular Calcium Flux Measurement Techniques
Intracellular calcium mobilization is a critical signaling event in numerous cellular processes, including inflammation and activation. CI-959 has been shown to inhibit calcium flux in human neutrophils, indicating its mechanism of action may involve calcium-regulated signaling pathways nih.govoup.comresearchgate.net.
Table 7: IC50 Values for CI-959 Inhibition of Intracellular Calcium Flux in Human Neutrophils nih.govoup.com
| Calcium Event | Stimulus | IC50 (µM) |
| Intracellular Mobilization | fMLP | 16.7 |
| Calcium Influx | fMLP | 3.1 |
These findings suggest that CI-959's inhibitory effects on neutrophil functions are, at least in part, mediated through the disruption of calcium-regulated signaling mechanisms nih.govoup.com. In vitro calcium flux measurements are commonly performed using cell-based assays that utilize fluorescent dyes, which detect changes in intracellular calcium ion concentrations in a dose-dependent manner discoverx.com.
Concentration-Response Curve Generation and IC50 Determination
The potency of CI-959 in various in vitro assays is consistently quantified through the generation of concentration-response curves and the determination of IC50 values. An IC50 (half maximal inhibitory concentration) represents the concentration of a compound required to inhibit a specific biological process or enzyme activity by 50% edx.orgamstat.org.
In experimental settings, concentration-response curves are typically generated by exposing cells or enzyme systems to a range of CI-959 concentrations and then measuring the corresponding biological response. When the response is plotted against the logarithm of the compound concentration, these curves often exhibit a sigmoidal (S-shaped) profile edx.orgjennysjamjar.com.auresearchgate.netvliz.be. This sigmoidal relationship allows for the accurate determination of the IC50 value, which corresponds to the point of inflection on the curve where 50% inhibition is achieved edx.orgjennysjamjar.com.au.
Specialized software, such as GraphPad Prism, is widely utilized for the non-linear regression analysis of these dose-response data, enabling the precise calculation of IC50 values and the generation of the characteristic sigmoidal curves amstat.orgresearchgate.netresearchgate.net. While IC50 values can be influenced by experimental conditions like substrate concentration, they serve as a fundamental measure of a compound's inhibitory potency in vitro edx.org. The consistent reporting of IC50 values across multiple assays for CI-959 highlights its well-characterized inhibitory profile in various cellular functions nih.govoup.comnih.gov.
In Vivo Preclinical Investigation of Ci 959
Animal Models for Inflammatory and Immune Responses
Immunologically Induced Bronchoconstriction Models
Animal models, particularly those involving guinea pigs, are standard for investigating immunologically induced bronchoconstriction, a key feature of allergic asthma. nih.govnih.gov These models often involve sensitizing an animal to an antigen, such as ovalbumin, and then challenging them with the same antigen to induce an allergic response characterized by airway narrowing. nih.gov While these models are crucial for evaluating potential antiallergic drugs, specific in vivo studies detailing the effects of CI-959 in antigen-challenged animals were not prominently available in the searched literature. However, related in vitro research provides insight into its potential mechanisms.
Gastric Mucosal Damage Models
The protective effects of CI-959 have been assessed in established rat models of gastric mucosal damage. nih.gov These models mimic gastrointestinal injury caused by common agents like nonsteroidal anti-inflammatory drugs (NSAIDs) and ethanol. nih.gov In these studies, erosive damage is induced by administering agents such as aspirin, indomethacin (B1671933), or ethanol. nih.gov
Research findings indicate that prophylactic administration of CI-959 offered significant protection against the gastric erosive damage induced by these agents. nih.gov The compound's efficacy was quantified by determining the dose required to achieve 50% protection (ED50). When administered after the damaging agent, however, CI-959 did not show an effect on the healing of existing erosions. nih.gov
Table 1: Prophylactic Efficacy of CI-959 in Gastric Mucosal Damage Models in Rats. nih.gov
Assessment of Immune Cell Populations and Responses (e.g., Lymphocyte Proliferation)
The influence of CI-959 on the immune system has been investigated by assessing its effects on various immune cell populations and their functions, such as lymphocyte proliferation. In vitro studies using splenocytes from rats and human lymphocytes demonstrated that CI-959 inhibits the proliferation stimulated by the mitogen Concanavalin (B7782731) A (Con A). nih.gov This inhibition was also observed in the human mixed lymphocyte reaction. nih.gov The compound was found to be less effective at blocking proliferation stimulated by Phytohemagglutinin (PHA). nih.gov The inhibitory action of CI-959 on lymphocyte function is suggested to be selective, as it had minimal effect on the release of interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α) from human monocytes. nih.gov
Table 2: In Vitro Inhibitory Concentrations of CI-959 on Lymphocyte Proliferation. nih.gov
In contrast, an ex vivo study in Fischer 344 rats that received CI-959 for 14 days found that the proliferative response of lymphocytes to mitogens was not affected. nih.gov Similarly, the numbers of splenic T- and B-lymphocytes were also unaffected. nih.gov However, at higher concentrations, a reduction in the ability to produce antibodies against sheep red blood cells and a decrease in Natural Killer cell activity were observed. nih.gov
Experimental Approaches in Preclinical Animal Studies
Functional Organ System Assessments (e.g., Lung Contractions)
Functional assessments in preclinical studies often involve measuring the direct physiological response of an organ system to a stimulus. In the context of respiratory research, this can involve in vitro preparations of airway tissues to study muscle contractions. For instance, anti-IgE-induced contractions of human bronchial muscle serve as a model for allergic bronchoconstriction. nih.gov
Studies on isolated tissues have shown that CI-959 causes a concentration-dependent inhibition of these immunologically induced contractions in human bronchial muscle. nih.gov This suggests that the compound can effectively inhibit the release of mediators responsible for bronchoconstriction. nih.gov At a concentration of 10 µM, CI-959 produced a 96% inhibition of these contractions. nih.gov
Intravital Microscopy for Leukocyte Dynamics
Intravital microscopy is a powerful technique that allows for the real-time visualization of cellular processes within the microvasculature of a living animal. nih.gov This method provides direct insight into leukocyte dynamics, such as adhesion to the vascular endothelium, which is a critical step in the inflammatory response. nih.gov
This experimental approach was used to investigate CI-959's mechanism of action in the context of gastric cytoprotection. nih.gov In these in vivo studies, CI-959 was observed to block leukocyte adhesion in mesenteric venules. nih.gov This effect was demonstrated when leukocyte adhesion was prompted by either indomethacin or platelet-activating factor, suggesting that a key mechanism for the cytoprotective effects of CI-959 is its ability to inhibit leukocyte trafficking and/or adhesion. nih.gov
Biochemical Pathways Modulated by Ci 959
Arachidonic Acid Cascade Interventions
The arachidonic acid cascade is a pivotal pathway in the initiation and propagation of inflammation, leading to the production of various lipid mediators such as prostaglandins (B1171923), thromboxanes, and leukotrienes fishersci.cawikipedia.orguni.lu. These eicosanoids are derived from arachidonic acid (AA), which is liberated from membrane phospholipids (B1166683) by phospholipase A2 (PLA2) wikipedia.orguni.lu. The subsequent enzymatic conversion of AA proceeds primarily through two major routes: the cyclooxygenase (COX) pathway, yielding prostaglandins and thromboxanes, and the lipoxygenase (LO) pathway, producing leukotrienes fishersci.cawikipedia.orguni.lu.
Research has demonstrated that CI-959 specifically intervenes in the lipoxygenase arm of this cascade by inhibiting the release of leukotriene B4 (LTB4) sigmaaldrich.com. LTB4 is a potent chemotactic factor for neutrophils and plays a significant role in inflammatory processes, including inducing leukocyte adhesion, activation, and the formation of reactive oxygen species wikipedia.org.
The inhibitory effects of CI-959 on LTB4 release have been quantified in human neutrophils stimulated with various agents, as detailed in Table 1.
Table 1: Inhibition of Leukotriene B4 Release by CI-959 in Human Neutrophils
| Stimulus | IC50 (µM) sigmaaldrich.com |
| N-formyl-methionyl-L-leucyl-L-phenylalanine (fMLP) | 4.0 |
| Serum-opsonized zymosan (SOZ) | 2.5 |
| Calcium ionophore A23187 | > 100 |
These findings indicate a stimulus-specific modulation, with CI-959 demonstrating potent inhibition against fMLP- and SOZ-stimulated LTB4 release, but significantly less activity when calcium ionophore A23187 is used as a stimulus sigmaaldrich.com.
Inflammatory Mediator Synthesis Pathways
Beyond its impact on the arachidonic acid cascade, CI-959 also modulates the synthesis and release of other key inflammatory mediators. Neutrophils, critical components of the innate immune system, produce and release various substances that contribute to the inflammatory microenvironment sigmaaldrich.comuni.lu.
CI-959 has been shown to inhibit the generation of superoxide (B77818) anion, a reactive oxygen species (ROS), in human neutrophils stimulated by a range of inflammatory triggers sigmaaldrich.com. Superoxide anion is a crucial component of the respiratory burst, an oxidative process essential for microbial killing but also contributing to tissue damage during inflammation sigmaaldrich.com.
Furthermore, CI-959 inhibits the release of myeloperoxidase, an enzyme contained within neutrophil granules that contributes to oxidative stress and tissue injury at inflammatory sites sigmaaldrich.com.
The inhibitory concentrations (IC50 values) for CI-959 against superoxide anion generation and myeloperoxidase release are summarized in Table 2.
Table 2: Inhibition of Superoxide Anion Generation and Myeloperoxidase Release by CI-959 in Human Neutrophils
| Stimulus | Superoxide Anion Generation IC50 (µM) sigmaaldrich.com | Myeloperoxidase Release IC50 (µM) sigmaaldrich.com |
| C5a | 2.5 | 11.6 |
| N-formyl-methionyl-L-leucyl-L-phenylalanine (fMLP) | 4.7 | 16.1 |
| Serum-opsonized zymosan (SOZ) | 14.5 | 7.5 |
| Concanavalin (B7782731) A (Con A) | 5.4 | < 1.0 |
| Calcium ionophore A23187 | 14.8 | 5.5% inhibition at 100 µM |
These data highlight CI-959's broad inhibitory action on various inflammatory outputs of neutrophils, demonstrating its potential to dampen acute inflammatory responses sigmaaldrich.com.
Cellular Activation Signaling Pathways
CI-959's modulatory effects extend to the core signaling pathways that govern cellular activation, particularly in human neutrophils. Cellular activation involves a complex interplay of signal transduction mechanisms, often initiated by receptor-ligand binding and culminating in specific cellular responses sigmaaldrich.comciteab.com.
Key findings regarding CI-959's influence on cellular activation signaling include:
Chemotaxis Inhibition: CI-959 significantly inhibits both spontaneous migration and chemotaxis of human neutrophils towards N-formyl-methionyl-L-leucyl-L-phenylalanine (fMLP), a potent chemoattractant sigmaaldrich.com. This suggests an interference with the signaling pathways responsible for directed cell movement.
Calcium Mobilization and Influx: A critical aspect of neutrophil activation is the mobilization of intracellular calcium and subsequent calcium influx across the cell membrane sigmaaldrich.com. CI-959 has been shown to inhibit fMLP-stimulated intracellular calcium mobilization and calcium influx, indicating its interference with calcium-regulated signaling mechanisms sigmaaldrich.com. The IC50 values for these effects are 16.7 µM and 3.1 µM, respectively sigmaaldrich.com.
Calmodulin Antagonism: While less potent, CI-959 also exhibits calmodulin antagonist activity, with an IC50 of 90.5 µM sigmaaldrich.com. Calmodulin is a ubiquitous calcium-binding protein that mediates many calcium-dependent cellular processes.
Specificity of Action: Importantly, CI-959 demonstrates selectivity in its effects on signaling pathways. At concentrations up to 100 µM, it had no discernible effect on human neutrophil phospholipase C or protein kinase C sigmaaldrich.com. Furthermore, the compound did not affect the respiratory burst or degranulation in response to L-alpha-1,2-dioctanoylglycerol (DiC8) or phorbol (B1677699) 12-myristate 13-acetate (PMA), which are known activators of protein kinase C sigmaaldrich.com. These observations suggest that CI-959's inhibitory effects are specific to certain calcium-regulated pathways rather than a general suppression of all cellular activation mechanisms sigmaaldrich.com.
These detailed research findings underscore CI-959's role as a selective inhibitor of specific cellular activation signaling pathways, primarily through its influence on calcium dynamics.
Table 3: Effects of CI-959 on Human Neutrophil Cellular Activation Parameters
| Parameter | Stimulus (if applicable) | IC50 (µM) or Effect at 100 µM sigmaaldrich.com |
| Spontaneous Migration | N/A | 3.6 |
| Chemotaxis | fMLP | 3.1 |
| Intracellular Calcium Mobilization | fMLP | 16.7 |
| Calcium Influx | fMLP | 3.1 |
| Calmodulin Antagonist Activity | N/A | 90.5 |
| Phospholipase C | N/A | No effect |
| Protein Kinase C | N/A | No effect |
| Respiratory Burst | DiC8 or PMA | No effect |
| Degranulation | DiC8 or PMA | No effect |
Drug Discovery and Translational Research Trajectory of Ci 959
Discovery and Early Development History
CI-959, chemically identified as 5-methoxy-3-(1-methylethoxy)-N-1H-tetrazole-5-yl-benzo(b)thiophene-2-carboxamide, emerged as a subject of interest in the late 1980s. Its initial exploration focused on its promise as a potential antiallergic drug. Research conducted by the Department of Experimental Therapy at Parke-Davis Pharmaceutical Research Division, Warner-Lambert Company, highlighted its significant in vitro pharmacological properties.
These early investigations demonstrated CI-959's capacity to inhibit the release of crucial inflammatory mediators from immunologically activated lung cells. Specifically, studies utilizing guinea-pig and human lung cells showed that CI-959 effectively suppressed the liberation of histamine (B1213489), immunoreactive sulfidopeptide leukotrienes (C4, D4, and E4), and immunoreactive thromboxane (B8750289) B2. Furthermore, CI-959 exhibited a concentration-dependent inhibition of anti-IgE-induced contractions of human bronchial muscle, indicating its potential to mitigate bronchoconstriction associated with allergic responses.
The inhibitory concentrations (IC50s) of CI-959 against these mediators in guinea-pig and human lung cells are summarized in the table below:
| Mediator Inhibited | IC50 (µM) - Guinea-pig Lung | IC50 (µM) - Human Lung |
| Histamine | 0.8 ± 1.4 | 2.3 ± 1.3 |
| Leukotrienes | 0.7 ± 1.6 | 0.3 ± 5.1 |
| Thromboxane | 9.6 ± 3.3 | 0.3 ± 2.6 |
For comparison, Cromolyn (B99618), at a concentration of 10 µM, inhibited bronchial contractions by 42%. CI-959 demonstrated higher inhibitory effects at similar or lower concentrations, with mean percent inhibitions of 45%, 65%, and 96% at 1, 3, and 10 µM, respectively, against anti-IgE-induced contractions of human bronchial muscle.
Status in Pharmaceutical Research Pipeline
While CI-959 was identified as a "new, potential antiallergic drug" in a 1990 publication, current publicly available information does not indicate its active progression through later stages of pharmaceutical clinical development pipelines. There is no readily accessible data suggesting that CI-959 has advanced into Phase I, II, or III clinical trials in recent years. The available research primarily pertains to its early in vitro characterization and potential mechanisms of action.
Research Implications for Novel Anti-inflammatory Agents
The early research on CI-959 carries significant implications for the ongoing development of novel anti-inflammatory agents. Its demonstrated ability to inhibit the release of multiple inflammatory mediators—including histamine, leukotrienes, and thromboxane—underscores its broad anti-inflammatory potential. This multi-target inhibition mechanism suggests that compounds with similar pharmacological profiles could be valuable in addressing a wide spectrum of inflammatory disorders by simultaneously modulating various pro-inflammatory pathways.
The findings with CI-959 provide a foundational understanding of how benzothiophene (B83047) derivatives with tetrazole groups can exert anti-inflammatory effects. This knowledge can guide future drug discovery efforts aimed at identifying and optimizing new chemical entities that target the synthesis and release of inflammatory mediators. The continuous search for novel anti-inflammatory drugs is crucial due to the limitations and side effects associated with existing therapies for chronic inflammatory conditions. CI-959's early success in modulating mediator release offers a precedent for exploring similar chemical scaffolds or mechanisms, potentially leading to the development of next-generation anti-inflammatory therapies with improved efficacy and specificity.
Q & A
Q. What is the primary mechanism of action of CI-959 as an anti-inflammatory agent?
CI-959 inhibits the synthesis and release of inflammatory mediators, including histamine, sulfidopeptide leukotrienes (C4, D4, E4), and thromboxane B2, from immunologically activated guinea pig and human lung cells. The IC₅₀ values for histamine inhibition were 0.8 µM (guinea pig) and 2.3 µM (human), demonstrating species-specific potency differences. This mechanism suggests broad applicability in allergic and inflammatory states .
Q. What are the established in vivo toxicity profiles of CI-959 in preclinical models?
In Wistar rats, daily intranasal administration of ≥10 mg/ml CI-959 caused dose-dependent degeneration and necrosis of respiratory and olfactory epithelia, ethmoturbinate adhesions, and squamous metaplasia. Beagle dogs exhibited respiratory epithelial thinning and ciliated cell loss at ≥20 mg/ml. Systemic effects included weight loss in rats and salivation in both species. Cardiac hypertrophy was observed in rats with bolus intravenous dosing (≥10 mg/kg) but not with oral or continuous infusion .
Q. How does CI-959 exhibit dual tissue-specific effects (e.g., nasal toxicity vs. gastroprotection)?
While CI-959 induces nasal epithelial toxicity, it demonstrates protective effects on gastric mucosa by mitigating leukocyte adhesion and cellular damage, as shown in studies contrasting its impact with indomethacin. This duality highlights the need for tissue-specific pharmacokinetic and receptor interaction analyses .
Q. What experimental models are validated for assessing CI-959's anti-allergic efficacy?
Guinea pig and human lung cell preparations are standard for evaluating mediator release inhibition. Human bronchial muscle contractions induced by anti-IgE are used to quantify airway response suppression, with CI-959 showing 96% inhibition at 10 µM, outperforming cromolyn (42%) .
Advanced Research Questions
Q. How do species-specific differences impact nasal toxicity outcomes of CI-959?
Rats exhibited olfactory epithelial damage at lower doses (≥10 mg/ml) compared to dogs, where only respiratory epithelium was affected. This divergence is attributed to anatomical and metabolic variations, such as the higher density of xenobiotic-metabolizing enzymes in canine nasal tissue. Methodologically, cross-species studies require histopathological examination of four nasal cavity levels and dose-ranging protocols .
Q. What mechanisms underlie CI-959-associated cardiac hypertrophy in rats, and how are they administration route-dependent?
Bolus intravenous dosing in rats caused β1-adrenoceptor-mediated cardiac hypertrophy via prolonged hypotension and catecholamine surges. This effect was absent with oral or continuous infusion, emphasizing the role of peak plasma concentration (Cmax) and sympatholytic pretreatments in study design .
Q. How can contradictions between in vitro efficacy and in vivo toxicity data be methodologically resolved?
Discrepancies arise from differences in dosing regimens (e.g., bolus IV vs. sustained release) and model systems (isolated cells vs. whole organisms). Integrating pharmacokinetic-pharmacodynamic (PK/PD) modeling and tissue-specific biomarker analysis (e.g., plasma catecholamines, histopathology) is critical for reconciling these findings .
Q. What experimental design considerations are essential for CI-959 dose-response studies?
Key factors include:
- Dose selection : Use logarithmic scaling (e.g., 0.5–90 mg/ml in rats) to identify no-observed-adverse-effect levels (NOAELs) .
- Control groups : Include vehicle and comparator drugs (e.g., cromolyn) to contextualize efficacy/toxicity .
- Endpoint analysis : Combine histopathology (e.g., epithelial hyperplasia grading) with biochemical assays (e.g., thromboxane B2 ELISA) .
Q. How can researchers optimize methodologies for assessing CI-959's inhibition of mediator release?
Use immunologically activated lung fragments with IgE sensitization. Quantify mediators via ELISA (leukotrienes, thromboxane) and fluorometric assays (histamine). Normalize data to tissue weight and report IC₅₀ values with variability metrics (e.g., ±SD) .
Q. What role does administration route play in CI-959's toxicokinetic profile?
Bolus intravenous administration in rats caused cardiac hypertrophy due to high Cmax, whereas oral/continuous routes avoided this by maintaining steady plasma levels. Researchers must align administration methods (e.g., intranasal vs. IV) with target tissue exposure and toxicity endpoints .
Methodological Guidelines
- Statistical rigor : Apply ANOVA for dose-response comparisons and report variability (e.g., SD, SEM) as per Clinical Chemistry standards .
- Ethical compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for research question formulation .
- Data presentation : Structure results around figures/tables, avoiding redundancy with text .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
